1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone hydrochloride

Fischer indole synthesis cyclization catalyst optimization process chemistry

1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone hydrochloride (CAS 1226815-20-8) is the hydrochloride salt of 1-acetyl-6-amino-3,3-dimethylindoline, a C12H17ClN2O indoline derivative with a molecular weight of 240.73 g/mol. This compound belongs to the 3,3-dimethylindoline class, featuring a bicyclic indoline core with gem-dimethyl substitution at C3, an N-acetyl protecting group at N1, and a free primary aromatic amine at C6.

Molecular Formula C12H17ClN2O
Molecular Weight 240.731
CAS No. 1226815-20-8
Cat. No. B572122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone hydrochloride
CAS1226815-20-8
Synonyms1-(6-amino-3,3-dimethylindolin-1-yl)ethanone hydrochloride
Molecular FormulaC12H17ClN2O
Molecular Weight240.731
Structural Identifiers
SMILESCC(=O)N1CC(C2=C1C=C(C=C2)N)(C)C.Cl
InChIInChI=1S/C12H16N2O.ClH/c1-8(15)14-7-12(2,3)10-5-4-9(13)6-11(10)14;/h4-6H,7,13H2,1-3H3;1H
InChIKeyQRFOVRPMQGLRPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone Hydrochloride (CAS 1226815-20-8): Pharmacopoeial Intermediate for Motesanib-Class Kinase Inhibitor Synthesis


1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone hydrochloride (CAS 1226815-20-8) is the hydrochloride salt of 1-acetyl-6-amino-3,3-dimethylindoline, a C12H17ClN2O indoline derivative with a molecular weight of 240.73 g/mol . This compound belongs to the 3,3-dimethylindoline class, featuring a bicyclic indoline core with gem-dimethyl substitution at C3, an N-acetyl protecting group at N1, and a free primary aromatic amine at C6 [1]. It is primarily recognized as the penultimate synthetic intermediate in the manufacture of motesanib (AMG 706), an orally administered multikinase inhibitor targeting VEGFR1/2/3 (IC50 2/3/6 nM), PDGFR, and Kit, which was advanced to Phase III clinical evaluation for non-small cell lung cancer and other solid tumors [2]. The hydrochloride salt form is the preferred procurement specification for multi-step process chemistry campaigns owing to its superior crystallinity and stoichiometric reliability compared to the free base.

Why 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone Hydrochloride Cannot Be Replaced by Off-Position Isomers or Non-Dimethyl Indoline Analogs


Substitution of 1-(6-amino-3,3-dimethylindolin-1-yl)ethanone hydrochloride with apparently similar indoline derivatives introduces multiple failure modes that propagate through downstream synthetic steps to compromise final drug substance identity, purity, and pharmacological activity. The 6-amino positional isomer is uniquely competent for the amide coupling that generates the motesanib N-(3,3-dimethylindolin-6-yl)-2-(pyridin-4-ylmethylamino)nicotinamide core; the 5-amino and 7-amino regioisomers (CAS 116584-62-4 and 1187967-62-9, respectively) produce constitutional isomers with altered geometries that cannot productively engage the intended kinase ATP-binding pocket [1]. The 3,3-dimethyl substitution is a pharmacophoric requirement, not an optional decoration — the des-dimethyl analog 1-acetyl-6-aminoindoline (CAS 62368-29-0, MW 176.22 vs. 240.73 for the target HCl salt) has reduced conformational restriction, different lipophilicity, and lacks the steric bulk that contributes to metabolic stability in the final drug substance [2]. Furthermore, the hydrochloride salt form (CAS 1226815-20-8) provides defined stoichiometry, improved ambient storage stability, and superior crystallinity relative to the hygroscopic free base (CAS 453562-71-5), factors that are material to reproducible kilogram-scale process execution and analytical quality control.

Quantitative Head-to-Head Evidence for 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone Hydrochloride (CAS 1226815-20-8) Versus Closest Analogs


Fischer Indole Cyclization: Methanesulfonic Acid/Heptane System Delivers 98% Assay Yield vs. 57% for Traditional Acetic Acid Conditions

In a systematic head-to-head comparison of 19 Fischer indole cyclization conditions for the formation of 3,3-dimethyl-3H-indole — the foundational step in the five-stage synthesis of the target compound — the methanesulfonic acid (MSA)/heptane system at 20 °C achieved 98 area percent (A%) desired product [1]. This represents a 1.72-fold improvement over the traditional acetic acid conditions (57 A% at 60 °C) and a >98-fold improvement over trifluoroacetic acid (TFA)/toluene systems (<1 A% at 48 °C). The MSA/heptane system at 20 °C also outperformed MSA/THF at 40 °C (60 A%), p-toluenesulfonic acid/THF at 40 °C (58 A%), and H2SO4/THF at 40 °C (40 A%). The optimized conditions avoid palladium catalysts required in prior art reductive Heck approaches (U.S. Pat. No. 6,878,714), eliminating both metal contamination risk and palladium procurement cost from the synthesis of a key intermediate destined for the motesanib drug substance supply chain.

Fischer indole synthesis cyclization catalyst optimization process chemistry

Hydrogenation of 6-Nitro to 6-Amino: 94% Isolated Yield with >99.9% Purity at Multigram Scale

The final step of the patented Amgen process — hydrogenation of 1-(3,3-dimethyl-6-nitroindolin-1-yl)ethanone (CAS 453562-68-0) to the target 1-(6-amino-3,3-dimethylindolin-1-yl)ethanone free base — was demonstrated at 50 g input scale, delivering 38.5 g isolated product (94% yield) with >99.9 A% purity and 100 wt% by quantitative assay [1]. This is compared to the prior art multi-step route disclosed in U.S. Pat. No. 6,878,714, which employed palladium-catalyzed reductive Heck cyclization of allylacetamide derivatives and achieved an overall yield of approximately 7.2% over nine steps for the analogous ACAT inhibitor indoline scaffold (U.S. Pat. No. 6,063,806 / Japanese Patent 2968050) [2]. The hydrogenation conditions use 5% Pd/C (50% wet, 5 wt% loading), THF solvent, 30 PSI H2 at 60 °C for 6 h — standard, scalable conditions readily transferable to pilot-plant operations.

catalytic hydrogenation nitro reduction process yield purity specification

Hydrochloride Salt (CAS 1226815-20-8) Provides Defined Stoichiometry and Ambient Storage Stability vs. Hygroscopic Free Base (CAS 453562-71-5)

The hydrochloride salt 1-(6-amino-3,3-dimethylindolin-1-yl)ethanone hydrochloride (CAS 1226815-20-8, MW 240.73) is the preferred procurement form for multi-step synthesis campaigns due to its well-defined stoichiometry (one equivalent of HCl per molecule of free base), crystalline solid morphology, and ambient storage stability (recommended storage: cool, dry place) . In contrast, the free base form (CAS 453562-71-5, MW 204.27) is described as a yellow solid with potential hygroscopicity and requires storage at 2–8 °C . The melting point of the closely related non-dimethyl analog 1-acetyl-6-aminoindoline (CAS 62368-29-0) has been reported as 182–185 °C with decomposition at elevated temperatures, and the free base of the 3,3-dimethyl compound shows a boiling point of approximately 429.8 °C at 760 mmHg (predicted) . The hydrochloride salt avoids the variability in free-base amine content that can arise from partial oxidation or carbonate formation upon ambient exposure, ensuring accurate molar equivalents in subsequent N-deprotection and amide coupling steps.

salt form selection physicochemical stability stoichiometric reliability procurement specification

6-Amino Regioisomer Is the Exclusive Substrate for Motesanib Core Assembly; 5-Amino and 7-Amino Isomers Yield Incompetent Constitutional Isomers

The motesanib pharmacophore — N-(3,3-dimethylindolin-6-yl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide — requires an indoline-6-amine intermediate for the critical amide bond formation with the nicotinamide carboxylic acid derivative [1]. The 6-amino group of 1-acetyl-6-amino-3,3-dimethylindoline, following N-acetyl deprotection, serves as the nucleophile in this coupling. The 5-amino isomer (CAS 116584-62-4) and 7-amino isomer (CAS 1187967-62-9) would generate constitutional isomers with the amide linkage at the indoline 5- or 7-position, respectively. Given that motesanib binds the VEGFR2 kinase domain through a Type II (DFG-out) binding mode where the indoline NH and the nicotinamide linker occupy precise spatial coordinates within the allosteric pocket, relocation of the amide attachment point by a single ring position abrogates the critical hydrogen-bonding and hydrophobic interactions that confer the drug candidate's 2–6 nM potency . The regioisomeric purity of the 6-amino intermediate is therefore a binary specification: any contamination with 5- or 7-amino isomers directly translates to inactive constitutional isomers in the final drug substance.

regiochemistry kinase inhibitor pharmacophore structure-activity relationship synthetic intermediate specification

3,3-Dimethyl Substitution Confers Conformational Restriction and Altered Physicochemical Profile vs. Des-Dimethyl Analog

The gem-dimethyl substitution at C3 of the indoline ring system produces measurable differences in molecular properties compared to the des-dimethyl analog 1-acetyl-6-aminoindoline (CAS 62368-29-0). The target hydrochloride salt (MW 240.73) is 64.51 Da heavier than the des-dimethyl analog free base (MW 176.22) [1]. This mass difference reflects the addition of two methyl groups (30 Da) plus HCl (36.46 Da). The 3,3-dimethyl substitution restricts conformational freedom at the indoline C2–C3 bond, pre-organizing the scaffold into a geometry that favors productive binding to the kinase hinge region when elaborated into the motesanib pharmacophore. The Thorpe-Ingold effect of the gem-dimethyl group also influences the basicity of the indoline nitrogen (pKa perturbation) and the metabolic stability of the saturated ring toward cytochrome P450-mediated oxidation, which is a known liability for unsubstituted indoline derivatives [2]. The des-dimethyl analog has documented applications as a reactant for TRPV1 antagonists, HIV gp120-CD4 inhibitors, and serotonin 5-HT2C/2B receptor antagonists , underscoring that removal of the 3,3-dimethyl groups redirects the compound's downstream synthetic utility to entirely different target classes.

conformational restriction gem-dimethyl effect physicochemical differentiation metabolic stability

Optimal Procurement and Application Scenarios for 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone Hydrochloride (CAS 1226815-20-8)


Kilogram-Scale Manufacture of Motesanib (AMG 706) and Structural Analogs for Clinical Supply

The primary and highest-value application of 1-(6-amino-3,3-dimethylindolin-1-yl)ethanone hydrochloride is as the penultimate intermediate in the synthesis of motesanib diphosphate and structurally related 3,3-dimethylindoline-based multikinase inhibitors [1]. In this application, the N-acetyl protecting group is removed under acidic or basic conditions to liberate the free indoline-6-amine, which is then coupled with 2-[(pyridin-4-ylmethyl)amino]nicotinic acid or its activated ester to form the core motesanib scaffold [2]. The patented Amgen process (WO 2010/071828) provides a validated six-step sequence from phenylhydrazine and isobutyraldehyde that delivers the target intermediate in 94% yield for the final hydrogenation step with >99.9% purity — specifications suitable for GMP intermediate manufacture. Procurement of the hydrochloride salt with documented regioisomeric purity (HPLC or NMR certificate of analysis) is essential, as contamination with 5-amino or 7-amino isomers would yield pharmacologically inactive constitutional isomers in the final drug substance.

Structure-Activity Relationship (SAR) Exploration of Indoline-Based Type II Kinase Inhibitors

Research groups investigating the SAR of Type II kinase inhibitors built on the 3,3-dimethylindoline scaffold can use this compound as a versatile diversification point [1]. Following N-acetyl deprotection, the free 6-amine can be elaborated into libraries of amides, sulfonamides, ureas, and reverse amides to probe kinase hinge-binding and allosteric pocket interactions. The 3,3-dimethyl substitution provides a conformational anchor that pre-organizes the indoline scaffold, enabling systematic variation of the N1-acyl group or the C6-amine-derived substituent while maintaining the core geometry required for DFG-out pocket engagement [2]. The hydrochloride salt form is preferred for parallel synthesis workflows because it provides accurate weighing of stoichiometric equivalents without the variability associated with free base amine content.

Process Chemistry Development and Route Scouting for Indoline-Containing APIs

The compound serves as a reference standard and starting material for process chemistry teams developing scalable routes to indoline-containing active pharmaceutical ingredients (APIs) [1]. The WO 2010/071828 patent provides a comprehensive benchmarking dataset: 19 Fischer indole cyclization conditions systematically compared (Table 1), a four-step telescoped sequence with isolated intermediates, and final hydrogenation delivering 94% yield at 50 g scale. Process development groups can use this compound and its documented synthetic route as a performance baseline when evaluating alternative protecting group strategies (e.g., Boc instead of acetyl), different reducing agents for the nitro group (e.g., Fe/HCl, Zn/NH4Cl, transfer hydrogenation), or flow chemistry adaptations for the nitration and hydrogenation steps. The hydrochloride salt's defined stoichiometry simplifies mass balance calculations during route scouting experiments [2].

Quality Control Reference Material for Regioisomeric Purity Method Development

Given the critical dependence of downstream kinase inhibitor potency on the 6-amino regioisomer (see Section 3, Evidence Item 4), the hydrochloride salt of 1-(6-amino-3,3-dimethylindolin-1-yl)ethanone can serve as a primary reference standard for developing and validating HPLC or UPLC methods capable of resolving the 5-amino, 6-amino, and 7-amino positional isomers [1]. The >99.9 A% purity achieved in the patented process provides a suitable benchmark for method qualification. Analytical groups supporting GMP release testing of this intermediate can use the certified reference material to establish system suitability criteria, determine limits of detection and quantitation for the regioisomeric impurities, and set acceptance criteria for identity and purity in certificate of analysis documentation.

Quote Request

Request a Quote for 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.